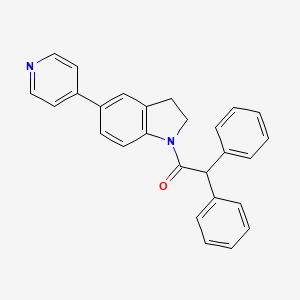

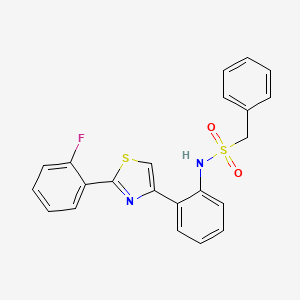

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” is a complex organic molecule that contains diphenyl, pyridinyl, and indolinyl groups. These groups are common in many organic compounds and have various properties and uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have regions of aromaticity (due to the diphenyl and pyridinyl groups), as well as potential sites for hydrogen bonding (due to the indolinyl group) .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the indolinyl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure and the nature of its functional groups .科学的研究の応用

Antiviral Applications

Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain alkylated indole carboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L . This suggests that our compound could potentially be synthesized into derivatives that might serve as antiviral agents against RNA and DNA viruses.

Anti-HIV Activity

The fight against HIV has seen the synthesis of various heterocycle-containing oxindoles, which have been evaluated for their anti-HIV activity. Some derivatives have exhibited potent inhibitory activities against the virus . This indicates that “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” could be a precursor for anti-HIV drugs upon further research and development.

Anticancer Potential

Indole derivatives have been found to possess anticancer properties. In particular, some novel oxoindolin-2-one derivatives have shown strong cytotoxicity against various human cancer cell lines, suggesting that they could be promising candidates for anticancer drug development . This opens up possibilities for the compound to be used in the synthesis of new anticancer agents.

Anti-Inflammatory and Analgesic Activities

Compounds with an indole nucleus have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some have shown comparable activities to known drugs like indomethacin and celecoxib . This implies that derivatives of our compound could be explored for their potential use in treating inflammatory conditions and pain.

Antioxidant Properties

Indole derivatives have also been associated with antioxidant activities. Some synthesized compounds have demonstrated good scavenging potential, which is crucial in combating oxidative stress-related diseases . Therefore, “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” might be used to develop antioxidants.

Applications in Materials Science

While the direct applications of this compound in materials science are not explicitly mentioned in the available literature, the biological activities of indole derivatives suggest potential utility in the development of biomaterials. These materials could be used in various medical applications, such as drug delivery systems or as part of biosensors, leveraging the biological affinity of indole compounds .

作用機序

Target of Action

It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes at the molecular level.

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with and influence various biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of a compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCPTBOMUWSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)

![6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2892512.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)

![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)